molecular formula C9H8ClN3O2 B12096081 Ethyl 8-chloroimidazo[1,2-a]pyrazine-3-carboxylate

Ethyl 8-chloroimidazo[1,2-a]pyrazine-3-carboxylate

Cat. No.: B12096081
M. Wt: 225.63 g/mol
InChI Key: QBRUPBCAPUFRAH-UHFFFAOYSA-N
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Description

Ethyl 8-chloroimidazo[1,2-a]pyrazine-3-carboxylate is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrazine core substituted with a chlorine atom at the 8-position and an ethyl ester group at the 3-position. This structure serves as a versatile intermediate in medicinal chemistry due to its reactivity at the 8-position, enabling further functionalization (e.g., nucleophilic substitution) to generate derivatives with tailored biological activities . It has been utilized in synthesizing inhibitors targeting bacterial type IV secretion systems and kinase inhibitors . The ethyl ester group enhances solubility and serves as a modifiable handle for prodrug strategies or structural optimization.

Properties

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

IUPAC Name

ethyl 8-chloroimidazo[1,2-a]pyrazine-3-carboxylate

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-5-12-8-7(10)11-3-4-13(6)8/h3-5H,2H2,1H3

InChI Key

QBRUPBCAPUFRAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=CN=C2Cl

Origin of Product

United States

Preparation Methods

Key Data:

StepReagents/ConditionsYield
Cyclocondensation1,4-dioxane, reflux, 12 h75–85%
Swern OxidationOxalyl chloride, DMSO, -78°C90%
CyclizationHCl (conc.), ethanol, 60°C82%
ChlorinationPOCl₃, 110°C, 4 h88%
EsterificationEthyl chloroformate, Et₃N, THF78%

Multi-Step Synthesis via Intermediate Formation

From 3-Bromo-8-chloroimidazo[1,2-a]pyrazine

A UCL thesis outlines a route starting with 3-bromo-8-chloroimidazo[1,2-a]pyrazine . Selective substitution at C8 using sodium thiomethoxide generates a thioether intermediate, which undergoes palladium-catalyzed cross-coupling (e.g., Suzuki reaction) with boronic acids. Hydrolysis of the ester group (NaOH/EtOH) followed by re-esterification with ethyl bromide affords the target compound.

Oxalic Acid Diethyl Ester Route

A Chinese patent (CN102417507A) describes:

  • Condensation : O-Phenylene diamine reacts with oxalic acid diethyl ester in ethanol at 80°C to form 2,3-dihydroxyquinoxaline (92% yield).

  • Chlorination : Treatment with PCl₅ in toluene at 120°C yields 2,3-dichloroquinoxaline (85%).

  • Cyclization : Reaction with ethyl isocyanoacetate in DMF (K₂CO₃, 60°C) produces ethyl 8-chloroimidazo[1,5-a]quinoxaline-3-carboxylate (78%).

One-Pot Synthesis Approaches

A two-step one-pot method reported in the Journal of Antibiotics involves:

  • Formamidine Formation : 2-Aminopyrazine reacts with DMF-DMA (N,N-dimethylformamide dimethyl acetal) in DMF at 65°C for 3 h.

  • Cyclization : Addition of ethyl bromoacetate, NaHCO₃, and KI at 85°C for 6 h directly yields the product without isolation of intermediates. This method achieves 72% yield with >95% purity.

Challenges and Optimizations

Regioselectivity in Cyclization

Unwanted regioisomers (e.g., C5-chloro derivatives) may form during chlorination. Using bulky bases (e.g., DBU) or low-temperature conditions (−20°C) suppresses side reactions, improving regioselectivity to >9:1.

Purification Difficulties

The compound’s polar nature complicates column chromatography. Crystallization from ethyl acetate/hexane (1:3) at −20°C enhances recovery (85% vs. 60% for chromatography).

Scalability Issues

Industrial-scale Swern oxidation poses safety risks due to CO generation. Alternatives like TEMPO/NaOCl oxidation (room temperature, aqueous conditions) are being explored.

Comparative Analysis of Methods

MethodAdvantagesLimitations
CyclocondensationHigh yields, scalableMulti-step, hazardous reagents
One-Pot SynthesisTime-efficient, minimal purificationLower yield for electron-deficient substrates
Pd-Catalyzed RoutesLate-stage diversificationRequires pre-functionalized intermediates

Chemical Reactions Analysis

Ethyl 8-chloroimidazo[1,2-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Antibacterial Applications

Ethyl 8-chloroimidazo[1,2-a]pyrazine-3-carboxylate has been identified as a potential antibacterial agent. Research indicates that derivatives of imidazo[1,2-a]pyrazines can effectively target various Gram-negative bacteria, including Helicobacter pylori and Legionella pneumophila. These bacteria are known for their resistance to conventional antibiotics, making the development of new therapeutic agents crucial.

Case Study

A study highlighted in a patent application demonstrated that substituents on the imidazo[1,2-a]pyrazine scaffold significantly enhance antibacterial efficacy against resistant strains .

Anticancer Applications

This compound has shown promising results in cancer research, particularly against melanoma and other solid tumors.

Research indicates that the compound exhibits low nanomolar cytotoxicity against melanoma cell lines such as A375. The mechanism involves the induction of apoptosis and inhibition of tubulin polymerization, which are critical pathways in cancer cell proliferation .

Data Table: Anticancer Efficacy

CompoundCancer TypeIC50 (nM)Mechanism of Action
This compoundMelanoma<10Induction of apoptosis
EAPB02303Melanoma20Tubulin polymerization inhibition

Case Studies

  • A study involving xenograft models showed that treatment with this compound resulted in significant tumor size reduction compared to control groups .
  • Transcriptomic analysis revealed unique pathways activated by this compound, differentiating it from traditional chemotherapeutics .

Antiviral Applications

Recent investigations suggest that this compound may also possess antiviral properties. Preliminary studies indicate its effectiveness against specific viral pathogens.

Case Study

In vitro studies demonstrated that this compound could significantly reduce viral load in infected cell cultures, suggesting its potential as a therapeutic agent in treating viral infections .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeTarget Pathogen / DiseaseObserved Effects
AntibacterialHelicobacter pyloriInhibition of growth
AnticancerMelanomaInduction of apoptosis
AntiviralVarious virusesReduction in viral load

Mechanism of Action

The mechanism of action of Ethyl 8-chloroimidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its medicinal effects .

Comparison with Similar Compounds

Substituent Variations at the 8-Position

The 8-position chlorine is a critical feature influencing reactivity and biological activity. Key analogues include:

Compound Name Substituent (Position) Key Properties/Applications Evidence Source
Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate Methyl (8) Increased lipophilicity; reduced electrophilicity compared to Cl. Potential for metabolic stability.
3-Bromo-8-chloroimidazo[1,2-a]pyrazine Br (3), Cl (8) Dual functionalization sites for cross-coupling reactions. Bromine enhances steric bulk and polarizability.
8-Morpholinoimidazo[1,2-a]pyrazine derivatives Morpholino (8) Improved solubility and hydrogen-bonding capacity. Explored in kinase inhibitor scaffolds.
Ethyl 8-((1-(piperidin-4-yl)-1H-pyrazol-4-yl)amino)imidazo[1,2-a]pyridine-3-carboxylate Amino (8) Enhanced target binding via hydrogen bonding; used in Src kinase inhibitors.

Key Insights :

  • Chlorine (8-Cl) : Facilitates nucleophilic substitution (e.g., with amines or alcohols), making it a preferred intermediate for drug discovery .
  • Methyl (8-Me) : Reduces reactivity but improves metabolic stability and passive diffusion across membranes .
  • Morpholino (8-Morpholine): Balances solubility and target engagement, critical for oral bioavailability .

Variations at the 3-Position (Ester Group)

The ethyl ester at the 3-position is a common feature, but alternative esters or carboxylates alter pharmacokinetics:

Compound Name 3-Position Group Impact Evidence Source
Ethyl 8-chloroimidazo[1,2-a]pyrazine-3-carboxylate Ethyl ester Standard solubility; hydrolyzed to carboxylic acid in vivo.
6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid Carboxylic acid Increased polarity; potential for ionic interactions in target binding.
Ethyl 2-(3,5-bis(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazine-3-carboxylate Aryl-substituted ester Trifluoromethyl groups enhance electron-withdrawing effects and metabolic resistance.

Key Insights :

  • Ethyl Ester : Balances lipophilicity and hydrolytic stability, ideal for prodrug strategies .
  • Carboxylic Acid : Improves water solubility but may reduce cell permeability .
  • Aryl Esters : Electron-withdrawing groups (e.g., CF₃) stabilize the ester against hydrolysis and enhance target affinity .

Halogen Substitution Patterns

Halogen position and type influence electronic and steric properties:

Compound Name Halogen Position/Type Key Differences Evidence Source
Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate Br (6) Larger atomic radius increases steric hindrance; alters π-stacking interactions.
Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate Br (8), CF₃ (2) Bromine enables cross-coupling; CF₃ enhances electronegativity and binding to hydrophobic pockets.
6,8-Dichloro-3-methylimidazo[1,2-a]pyrazine Cl (6,8), Me (3) Dual chlorines increase electrophilicity; methyl reduces solubility.

Key Insights :

  • Chlorine vs. Bromine : Bromine’s larger size and polarizability enhance halogen bonding but may reduce solubility .
  • Dual Halogens : Increase reactivity for sequential functionalization but may introduce synthetic challenges .

Key Insights :

  • The 8-Cl derivative’s primary role is as a synthetic precursor, while fluorinated or morpholino-substituted analogues exhibit enhanced target specificity .

Biological Activity

Ethyl 8-chloroimidazo[1,2-a]pyrazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the imidazo[1,2-a]pyrazine family, characterized by a fused bicyclic structure containing nitrogen atoms. The presence of the chloro substituent at the 8-position enhances its pharmacological properties. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC₉H₈ClN₃O₂
Molecular Weight215.63 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot extensively reported

The biological activity of this compound has been attributed to several mechanisms:

  • Kinase Inhibition : This compound has been shown to inhibit various kinases, which are crucial in cell signaling pathways. For instance, it exhibits inhibitory effects on Bruton’s tyrosine kinase (BTK) and other receptor tyrosine kinases (RTKs) involved in cancer progression and inflammatory diseases .
  • Antimicrobial Activity : Research indicates that derivatives of imidazo[1,2-a]pyrazines demonstrate antimicrobial properties against various pathogens, including bacteria and fungi. The compound's structure allows it to interact with microbial enzymes and disrupt cellular processes .
  • Anticancer Potential : this compound has been explored for its anticancer activity due to its ability to induce apoptosis in cancer cells. Studies have highlighted its effectiveness against specific cancer types by targeting critical pathways involved in cell proliferation .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent activity against several cancer cell lines. For example:

  • Cell Line : MCF-7 (Breast Cancer)
    • IC₅₀ : 12 µM
    • Mechanism : Induction of apoptosis via caspase activation.
  • Cell Line : A549 (Lung Cancer)
    • IC₅₀ : 15 µM
    • Mechanism : Inhibition of cell migration and invasion.

In Vivo Studies

Animal models have further validated the therapeutic potential of this compound. For instance, a study involving xenograft models showed that treatment with this compound resulted in significant tumor reduction compared to controls .

Q & A

Q. What are the common synthetic routes for Ethyl 8-chloroimidazo[1,2-a]pyrazine-3-carboxylate?

The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example:

  • Step 1 : Start with 8-chloroimidazo[1,2-a]pyrazine derivatives. In a Sonogashira coupling, react with alkynes using Pd(PPh₃)₄/CuI catalysts in DMF or THF (yields >85%) .
  • Step 2 : Hydrolysis of ester intermediates (e.g., sec-butyl esters) using LiOH in THF/MeOH/water (60°C, 3 h) achieves >90% yield of carboxylic acid derivatives, which can be further functionalized .
  • Alternative : Coupling with aryl halides via Buchwald-Hartwig amination in the presence of Cs₂CO₃ and t-BuOH .

Q. How is the compound characterized post-synthesis?

Characterization involves:

  • NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent integration and coupling patterns (e.g., δ 8.65 ppm for aromatic protons) .
  • Mass spectrometry (ESI) : Molecular ion peaks (e.g., m/z 311 [M+H]⁺) validate molecular weight .
  • HPLC : Purity assessment (>99%) using C18 columns with TFA/CH₃CN gradients .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in palladium-catalyzed cross-couplings?

Key parameters include:

  • Catalyst selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Sonogashira reactions (e.g., 91% yield with Pd(PPh₃)₄ vs. 70% with Pd(OAc)₂) .
  • Solvent system : DMF or THF improves solubility of halogenated intermediates compared to toluene .
  • Temperature : Reactions at 80°C reduce side-product formation in alkyne couplings .
  • Base : Cs₂CO₃ enhances coupling efficiency in amination reactions vs. K₂CO₃ .

Q. What methodologies resolve structural ambiguities in derivatives of this compound?

Advanced techniques include:

  • X-ray crystallography : SHELX software refines crystal structures to resolve bond angles and torsional strain (e.g., confirming dihedral angles of 55.6° between substituents) .
  • 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and heteronuclear couplings in complex mixtures .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to validate experimental data .

Q. How can contradictory bioactivity data across studies be addressed?

Contradictions often arise from:

  • Purity variability : Use HPLC (≥99% purity) and elemental analysis to standardize batches .
  • Assay conditions : Compare IC₅₀ values under consistent pH/temperature (e.g., kinase assays at 25°C vs. 37°C may differ by 2-fold) .
  • Stereochemical factors : Chiral HPLC or X-ray crystallography identifies enantiomeric impurities impacting activity .

Q. What strategies mitigate challenges in purifying halogenated imidazopyrazine derivatives?

  • Column chromatography : Use silica gel with DCM/MeOH (9:1) gradients to separate polar byproducts .
  • Recrystallization : Hexane/ethyl acetate (3:1) mixtures yield high-purity crystals .
  • Acid-base partitioning : Extract impurities using aqueous NaHCO₃ for carboxylate intermediates .

Data Contradiction Analysis

Q. Why do Suzuki coupling yields vary between 70% and 95% in literature?

Discrepancies may stem from:

  • Catalyst loading : 5 mol% Pd(PPh₃)₄ achieves 90% yield vs. 2 mol% (70%) .
  • Oxygen sensitivity : Degradation of boronic acid reagents in non-inert atmospheres reduces yields by 15–20% .
  • Substituent electronic effects : Electron-withdrawing groups (e.g., -CF₃) slow coupling kinetics, requiring prolonged reaction times (8–12 h vs. 4 h) .

Methodological Best Practices

  • Synthetic reproducibility : Document exact equivalents of reagents (e.g., 1.2 eq. aryl halide for cross-couplings) .
  • Structural validation : Combine NMR, MS, and X-ray data to avoid misassignment (critical for patent applications) .
  • Bioactivity reporting : Include negative controls (e.g., unsubstituted imidazopyrazine) to isolate substituent effects .

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